

optimizing coupling efficiency of (-)-psi Reagent

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Compound of Interest

Compound Name: (-)-psi Reagent

Cat. No.: B8227349

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Technical Support Center: (-)-psi Reagent

Welcome to the technical support center for the **(-)-psi Reagent**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing coupling efficiency and troubleshooting common issues encountered during the synthesis of stereopure phosphorothioate oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What is the **(-)-psi Reagent** and what is its primary application?

The **(-)-psi Reagent**, or Phosphorus-Sulfur Incorporation reagent, is a P(V)-based reagent developed for the stereocontrolled synthesis of phosphorothioate oligonucleotides.^{[1][2][3]} Its primary application is in the preparation of pure stereoisomers of cyclic dinucleotides (CDNs) and antisense oligonucleotides (ASOs) with high efficiency and stereocontrol.^{[1][2][3]} This reagent offers a significant departure from traditional P(III)-based chemistries, providing exceptional rapidity, scalability, and complete stereocontrol at the phosphorus center.^[1]

Q2: What are the key advantages of using the **(-)-psi Reagent** over traditional P(III)-based methods?

The **(-)-psi Reagent** platform offers several advantages over conventional P(III)-based systems for phosphorothioate synthesis:

- **Stereocontrol:** It allows for the programmable and diastereoselective installation of the chiral phosphorothioate motif.^[1]

- **Stability:** The reagent is air- and moisture-tolerant, simplifying handling and operational setup.[2][3]
- **Efficiency:** The reactions are characterized by exceptional rapidity and high yields.[1]
- **Simplicity:** It bypasses the often complex and sensitive nature of P(III)-derived systems, offering a more straightforward and operationally simple protocol.[1]

Q3: Is there an enantiomer to the **(-)-psi Reagent** available?

Yes, the enantiomer, (+)-psi Reagent, is also commercially available for the synthesis of the opposite phosphorothioate stereoisomer.[2][4]

Q4: What general reaction conditions are recommended for a typical coupling reaction using the **(-)-psi Reagent**?

For a typical coupling reaction to produce stereopure phosphorothioate dinucleotides, the following conditions are recommended: the nucleoside-P(V) adduct (1.0 equivalent) is reacted with the coupling partner (2.0 equivalents) in the presence of DBU (3.0 equivalents) in acetonitrile (MeCN) at 25°C for 30 minutes.[1]

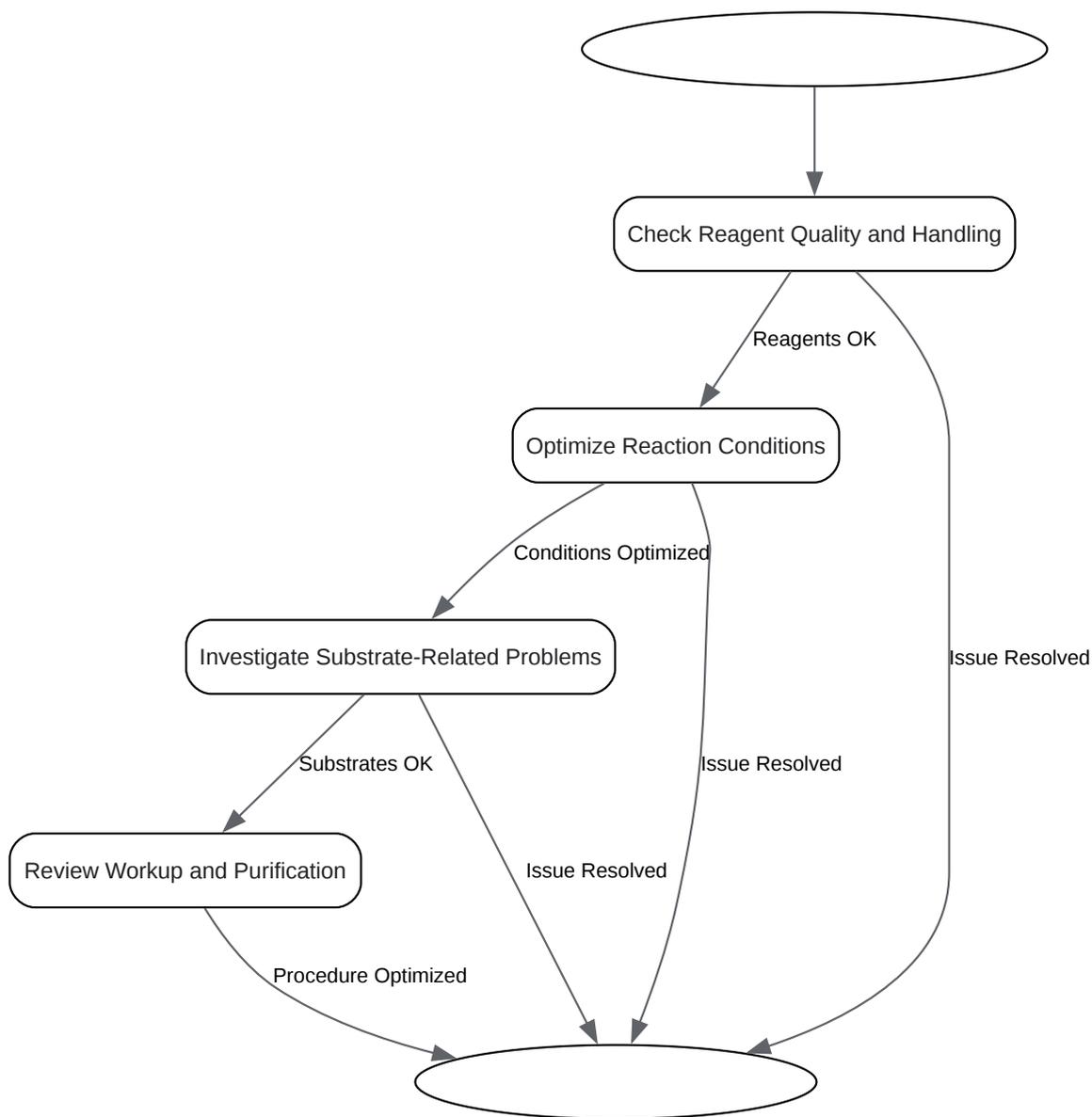
Q5: Can the **(-)-psi Reagent** be used for solid-phase oligonucleotide synthesis?

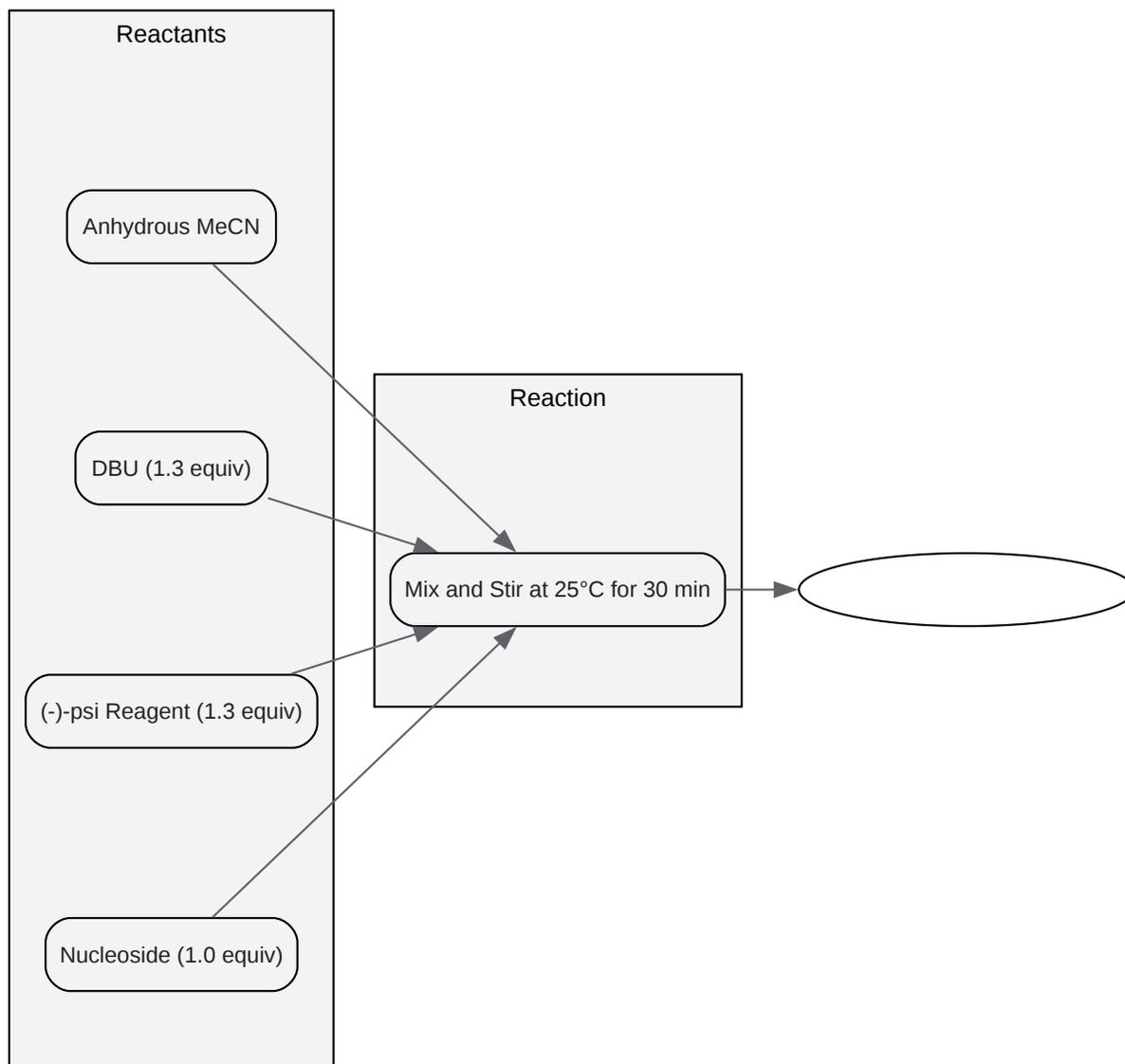
Yes, the **(-)-psi Reagent** platform is suitable for solid-phase oligonucleotide construction, providing a robust and stereocontrolled method for synthesizing various nucleotidic architectures, including ASOs.[1]

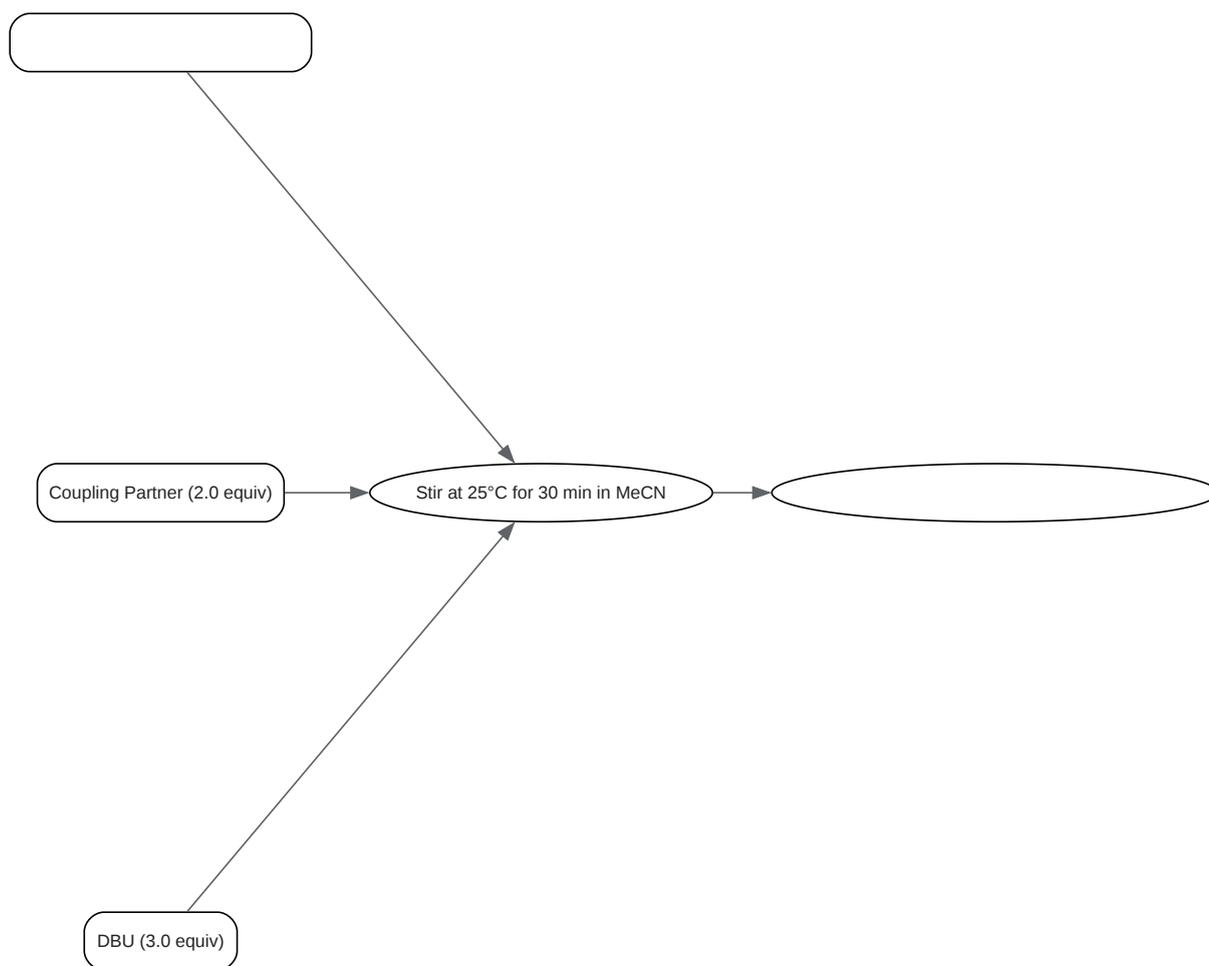
Troubleshooting Guide

Low coupling efficiency can be a frustrating issue. This guide addresses potential causes and provides systematic solutions to enhance your experimental outcomes.

Diagram: Troubleshooting Logic Flow







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Address: 3281 E Guasti Rd

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Email: info@benchchem.com